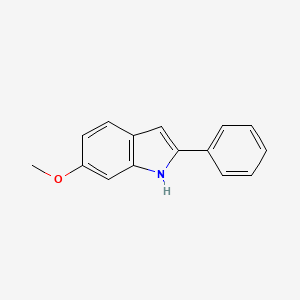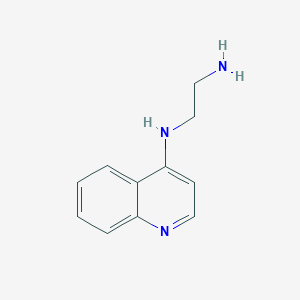
Boc,Z-NNH-Boc
Descripción general
Descripción
The compound “Boc,Z-NNH-Boc” is a derivative of tert-butyl carbamate, commonly known as Boc. Boc is a protecting group used in organic synthesis to protect amino groups from unwanted reactions. The Boc group is stable under basic conditions and can be removed by mild acidic conditions, making it a versatile tool in peptide synthesis and other organic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc,Z-NNH-Boc involves the protection of amino functions using Boc groups. The process typically starts with the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can enhance the scalability and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Boc,Z-NNH-Boc undergoes various types of reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, allowing for selective oxidation of other functional groups in the molecule.
Reduction: Boc-protected amines can be reduced using reagents such as lithium aluminum hydride (LiAlH4) without affecting the Boc group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Boc,Z-NNH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of peptide nucleic acids (PNAs) and other biomolecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Boc,Z-NNH-Boc involves the protection of amino groups through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthetic processes. The Boc group can be removed by mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate (Cbz): Another common protecting group for amines, which can be removed by catalytic hydrogenation.
Fluorenylmethyloxycarbonyl (Fmoc): A base-labile protecting group used in peptide synthesis.
Uniqueness
Boc,Z-NNH-Boc is unique due to its stability under basic conditions and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection of amino groups are required .
Propiedades
IUPAC Name |
benzyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-17(2,3)25-14(21)19-20(16(23)26-18(4,5)6)15(22)24-12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCFMGYSCLJXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471954 | |
| Record name | Boc,Z-NNH-Boc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202980-91-4 | |
| Record name | Boc,Z-NNH-Boc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B1625119.png)
![2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B1625120.png)
![2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B1625121.png)


![1-Bromospiro[2.2]pentane](/img/structure/B1625124.png)


![2-[(4-Ethoxyphenyl)thio]-propanoic acid ethyl ester](/img/structure/B1625130.png)





